N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Description
This compound features a pyrazole ring substituted with chlorobenzyl and chloropyrazole groups, a piperidine ring, and a methanesulfonyl group
Properties
IUPAC Name |
N-[4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-27(25,26)23-8-2-3-13(10-23)17(24)20-16-15(19)11-22(21-16)9-12-4-6-14(18)7-5-12/h4-7,11,13H,2-3,8-10H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDWBCAVSBTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN(C=C2Cl)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N3-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring, the introduction of the chlorobenzyl group, and the attachment of the piperidine and methanesulfonyl groups. The synthetic route typically starts with the preparation of the pyrazole ring through cyclization reactions. The chlorobenzyl group is then introduced via nucleophilic substitution reactions. Finally, the piperidine and methanesulfonyl groups are attached through amide bond formation and sulfonylation reactions, respectively. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chlorobenzyl group, potentially converting it to a benzyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, nucleophiles like amines or thiols, and hydrolyzing agents like hydrochloric acid or sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and enzymes, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications, such as catalysis and material science.
Mechanism of Action
The mechanism of action of N3-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used. Researchers study these interactions to understand the compound’s potential therapeutic and biochemical applications.
Comparison with Similar Compounds
N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups, leading to variations in chemical properties and applications.
This compound: This compound has a similar core structure but different substituents, resulting in unique chemical and biological properties.
The uniqueness of N3-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Researchers continue to explore its properties and compare it with other compounds to uncover new insights and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
